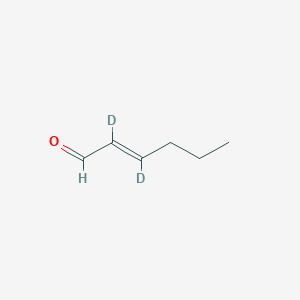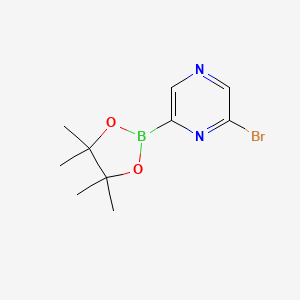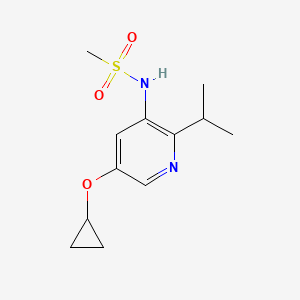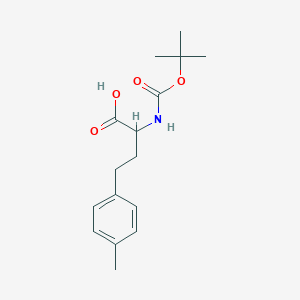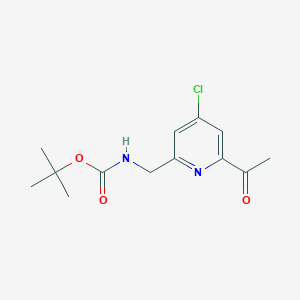
3-Chloro-5-(trifluoromethyl)pyridin-4-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-5-(trifluoromethyl)pyridin-4-OL is a fluorinated pyridine derivative. This compound is characterized by the presence of a chlorine atom, a trifluoromethyl group, and a hydroxyl group attached to a pyridine ring. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it valuable in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Chloro-5-(trifluoromethyl)pyridin-4-OL can be synthesized through several methods. One common approach involves the reaction of 2-hydroxy-3-chloropyridine with trifluoromethyl ketone under alkaline conditions. The reaction requires careful control of temperature and pH to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in a solid form suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-5-(trifluoromethyl)pyridin-4-OL undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The hydroxyl group can be oxidized to form corresponding ketones or reduced to form alcohols.
Alkylation and Chlorination: The compound can also undergo alkylation and chlorination reactions, which are useful in the synthesis of more complex molecules
Common Reagents and Conditions
Common reagents used in these reactions include alkyl halides, chlorinating agents, and oxidizing or reducing agents. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce ketones or alcohols .
Aplicaciones Científicas De Investigación
3-Chloro-5-(trifluoromethyl)pyridin-4-OL has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism by which 3-Chloro-5-(trifluoromethyl)pyridin-4-OL exerts its effects is not fully understood. it is believed that the compound interacts with specific molecular targets and pathways, potentially affecting various biological processes. The presence of the trifluoromethyl group and the pyridine ring is thought to play a crucial role in its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Several compounds are structurally similar to 3-Chloro-5-(trifluoromethyl)pyridin-4-OL, including:
- 2-Fluoro-3-(trifluoromethyl)pyridine
- 2-Chloro-4-(trifluoromethyl)pyridine
- 2,3-Dichloro-5-(trifluoromethyl)pyridine .
Uniqueness
What sets this compound apart from these similar compounds is the presence of the hydroxyl group at the 4-position of the pyridine ring. This functional group imparts unique chemical reactivity and physical properties, making it particularly valuable in specific applications .
Propiedades
Fórmula molecular |
C6H3ClF3NO |
|---|---|
Peso molecular |
197.54 g/mol |
Nombre IUPAC |
3-chloro-5-(trifluoromethyl)-1H-pyridin-4-one |
InChI |
InChI=1S/C6H3ClF3NO/c7-4-2-11-1-3(5(4)12)6(8,9)10/h1-2H,(H,11,12) |
Clave InChI |
WZEJDBWPCLWGKB-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=O)C(=CN1)Cl)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4S)-2-[1-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-2-methoxy-2-oxoethyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B14849884.png)

